3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193390-55-4
VCID: VC2546956
InChI: InChI=1S/C9H15NS.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H
SMILES: CC(C)CC(C1=CC=CS1)N.Cl
Molecular Formula: C9H16ClNS
Molecular Weight: 205.75 g/mol

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

CAS No.: 1193390-55-4

Cat. No.: VC2546956

Molecular Formula: C9H16ClNS

Molecular Weight: 205.75 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride - 1193390-55-4

Specification

CAS No. 1193390-55-4
Molecular Formula C9H16ClNS
Molecular Weight 205.75 g/mol
IUPAC Name 3-methyl-1-thiophen-2-ylbutan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H15NS.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H
Standard InChI Key IVQRZFOWUMMFGX-UHFFFAOYSA-N
SMILES CC(C)CC(C1=CC=CS1)N.Cl
Canonical SMILES CC(C)CC(C1=CC=CS1)N.Cl

Introduction

Physicochemical Properties

Basic Properties

The physicochemical properties of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride are summarized below:

PropertyValue
Molecular FormulaC10H17NSHClC_{10}H_{17}NS \cdot HCl
Molecular Weight219.78 g/mol
Physical StateSolid (hydrochloride salt)
SolubilitySoluble in water
Melting PointNot explicitly reported

These properties highlight its suitability for aqueous-based applications and its stability under standard laboratory conditions.

Structural Characteristics

The thiophene ring introduces aromaticity and electron-donating properties due to the sulfur atom's lone pairs. The branching alkyl chain with a terminal amine group contributes to hydrophobic interactions while maintaining polar functionality through the primary amine group.

Predicted Spectroscopic Features

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are crucial for characterizing compounds like this one:

  • NMR: Signals from the thiophene ring protons would appear in the aromatic region (68ppm6–8 \, \text{ppm}), while the aliphatic protons would resonate between 0.53ppm0.5–3 \, \text{ppm}.

  • IR: Characteristic peaks include 33003500cm13300–3500 \, \text{cm}^{−1} for N-H stretching and 15001600cm11500–1600 \, \text{cm}^{−1} for C=C stretching in the thiophene ring.

  • Mass Spectrometry: The molecular ion peak (m/zm/z) would be observed at 183183, corresponding to the base structure without hydrochloride.

Synthesis and Production

General Synthetic Routes

The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride typically involves:

  • Thiophene Derivatization: Functionalization of thiophene with appropriate alkyl groups.

  • Amination Reaction: Introduction of the primary amine group via reductive amination or nucleophilic substitution.

  • Hydrochloride Formation: Conversion to the hydrochloride salt by treating with hydrogen chloride gas or aqueous HCl.

Example Synthesis Protocol

A representative synthetic route might involve:

  • Reacting thiophene derivatives with alkyl halides under basic conditions.

  • Introducing an amine group through reductive amination using formaldehyde and ammonia or primary amines.

  • Purifying the product by recrystallization from solvents like ethanol or isopropanol.

Yield optimization often involves controlling reaction temperature, solvent polarity, and reagent stoichiometry.

Applications

Organic Synthesis

As a versatile intermediate, this compound can be used to synthesize more complex molecules, including heterocyclic compounds and chiral auxiliaries.

Research Insights

Experimental Studies

  • Modulation of nuclear receptors such as REV-ERBα .

  • Potential use as ligands in asymmetric catalysis.

Computational Predictions

In silico studies predict favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles due to moderate lipophilicity and good solubility.

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